8-{[(1E)-2-(5-bromo-2-methoxyphenyl)-1-azavinyl]amino}-3-methyl-7-(3-methylbut yl)-1,3,7-trihydropurine-2,6-dione
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Description
Scientific Research Applications
Bromophenol Coupling
Research on bromophenols coupled with nucleoside base derivatives, similar in structure to the compound , shows potential applications in natural product chemistry and bioactive compound discovery. One such study involved isolating new bromophenols and brominated tetrahydroisoquinolines from the red alga Rhodomela confervoides (Ma et al., 2007).
Fluorescence Properties
The synthesis of specific compounds like phthalimid-3-yl and-4-yl aminoethylenes and pyrroloquinolines, which have similar bromo and methoxyphenyl components, reveals interesting fluorescence properties. These properties are useful in developing fluorescent dyes for various applications (Rangnekar & Rajadhyaksha, 1987).
PET Ligand Synthesis
A compound structurally similar to the one has been synthesized for use as a PET ligand in clinical studies. Although this specific ligand was not successful for its intended purpose, the methodology provides insights into the synthesis of complex organic molecules for medical imaging (Majo et al., 2008).
Antagonist Synthesis
Compounds with similar structural features have been synthesized for potential use as antagonists in drug development. For example, the synthesis of an orally active CCR5 antagonist demonstrates the relevance of such structures in therapeutic applications (Ikemoto et al., 2005).
properties
CAS RN |
949665-68-3 |
---|---|
Product Name |
8-{[(1E)-2-(5-bromo-2-methoxyphenyl)-1-azavinyl]amino}-3-methyl-7-(3-methylbut yl)-1,3,7-trihydropurine-2,6-dione |
Molecular Formula |
C19H23BrN6O3 |
Molecular Weight |
463.336 |
IUPAC Name |
8-[(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione |
InChI |
InChI=1S/C19H23BrN6O3/c1-11(2)7-8-26-15-16(25(3)19(28)23-17(15)27)22-18(26)24-21-10-12-9-13(20)5-6-14(12)29-4/h5-6,9-11H,7-8H2,1-4H3,(H,22,24)(H,23,27,28)/b21-10+ |
InChI Key |
YYAHHFWAAQECFS-UFFVCSGVSA-N |
SMILES |
CC(C)CCN1C2=C(N=C1NN=CC3=C(C=CC(=C3)Br)OC)N(C(=O)NC2=O)C |
solubility |
not available |
Origin of Product |
United States |
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